molecular formula C16H20I3N3O7 B12286846 3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide

3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide

Cat. No.: B12286846
M. Wt: 747.06 g/mol
InChI Key: JFGLLCPCXNIKNW-UHFFFAOYSA-N
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Description

3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide is a complex organic compound characterized by its multiple hydroxyl and carboxamide groups, as well as its triiodobenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide typically involves multiple steps:

    Formation of the Triiodobenzene Core: The triiodobenzene core can be synthesized through iodination of a benzene derivative using iodine and an oxidizing agent.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of Carboxamide Groups: Carboxamide groups are typically introduced through amidation reactions, where carboxylic acids react with amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming carbonyl compounds.

    Reduction: Reduction reactions can target the carboxamide groups, potentially converting them to amines.

    Substitution: The triiodobenzene core can undergo nucleophilic substitution reactions, where iodine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or alkoxides.

Major Products

    Oxidation: Carbonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Protein Labeling: Its multiple functional groups allow for conjugation with proteins, aiding in various labeling and detection techniques.

Medicine

    Imaging: Due to its triiodobenzene core, the compound can be used as a contrast agent in medical imaging techniques like X-ray and CT scans.

    Drug Development: Its potential as an enzyme inhibitor makes it a candidate for drug development, particularly in targeting specific biochemical pathways.

Industry

    Polymer Production: The compound can be used as a monomer or cross-linking agent in the production of specialized polymers.

    Coatings: Its unique properties make it suitable for use in high-performance coatings and adhesives.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Imaging: The triiodobenzene core enhances contrast in imaging techniques by absorbing X-rays, providing clearer images.

Comparison with Similar Compounds

Similar Compounds

    Iodinated Contrast Agents: Compounds like iohexol and iopamidol share the triiodobenzene core and are used in medical imaging.

    Enzyme Inhibitors: Compounds like benzamidine and its derivatives are known enzyme inhibitors.

Uniqueness

    Multiple Functional Groups: The presence of multiple hydroxyl and carboxamide groups provides versatility in chemical reactions and applications.

    Triiodobenzene Core: This core structure is crucial for its use in imaging and as a potential ligand in catalysis.

Properties

Molecular Formula

C16H20I3N3O7

Molecular Weight

747.06 g/mol

IUPAC Name

3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide

InChI

InChI=1S/C16H20I3N3O7/c1-6(26)14(27)22-13-11(18)8(15(28)20-2-3-23)10(17)9(12(13)19)16(29)21-7(4-24)5-25/h6-7,23-26H,2-5H2,1H3,(H,20,28)(H,21,29)(H,22,27)

InChI Key

JFGLLCPCXNIKNW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCCO)I)O

Origin of Product

United States

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